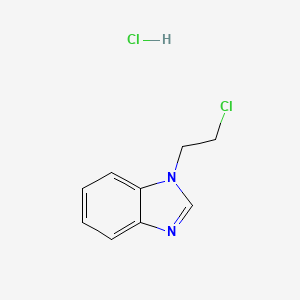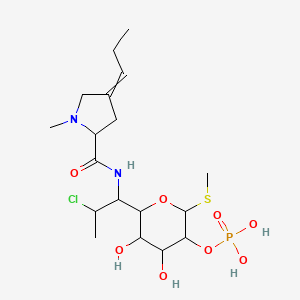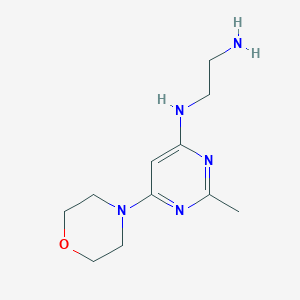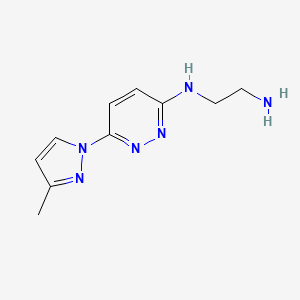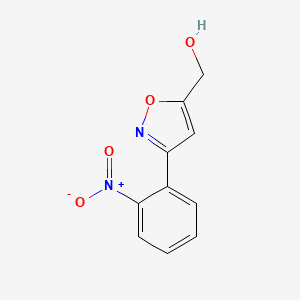
(3-(2-Nitrophenyl)isoxazol-5-yl)methanol
Vue d'ensemble
Description
“(3-(2-Nitrophenyl)isoxazol-5-yl)methanol” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that isoxazoles, which this compound is a part of, are a class of organic compounds that have been studied for their synthetic availability, special chemical and biological properties, and widespread practical use2.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “(3-(2-Nitrophenyl)isoxazol-5-yl)methanol”. However, isoxazoles can generally be synthesized through two main methods: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents2.Molecular Structure Analysis
The molecular formula of “(3-(2-Nitrophenyl)isoxazol-5-yl)methanol” is C10H8N2O43. This indicates that the compound contains 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “(3-(2-Nitrophenyl)isoxazol-5-yl)methanol”. However, isoxazoles are known to undergo a variety of reactions due to the presence of the labile N–O bond in the isoxazole ring2.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-(2-Nitrophenyl)isoxazol-5-yl)methanol” are not specifically known. However, the molecular weight of the compound is 220.18 g/mol3.Safety And Hazards
There is no specific safety and hazard information available for “(3-(2-Nitrophenyl)isoxazol-5-yl)methanol”. However, it’s always important to handle chemicals with care, using personal protective equipment and ensuring adequate ventilation4.
Orientations Futures
There is no specific information available on the future directions of “(3-(2-Nitrophenyl)isoxazol-5-yl)methanol”. However, isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use2. They are a rich source of new compounds having promising biological activities, and their study undoubtedly contributes to the active development of medicinal chemistry2.
Please note that this information is based on the available resources and there might be more recent studies or data related to “(3-(2-Nitrophenyl)isoxazol-5-yl)methanol”.
Propriétés
IUPAC Name |
[3-(2-nitrophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-6-7-5-9(11-16-7)8-3-1-2-4-10(8)12(14)15/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVZPJLGTCSHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Nitrophenyl)isoxazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



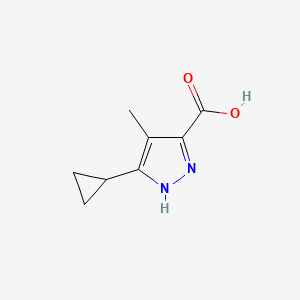
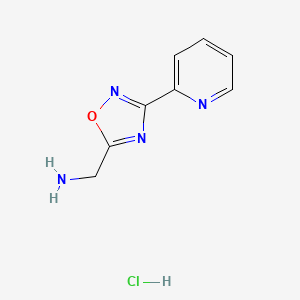
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)
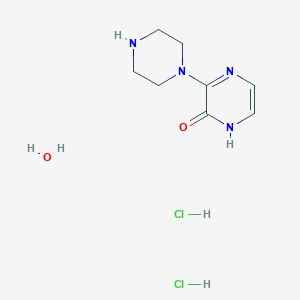
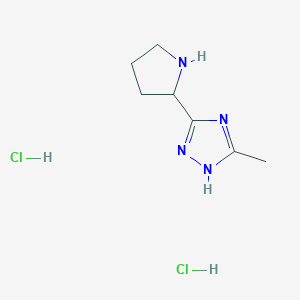
![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate](/img/structure/B1432234.png)

amine hydrobromide](/img/structure/B1432238.png)

